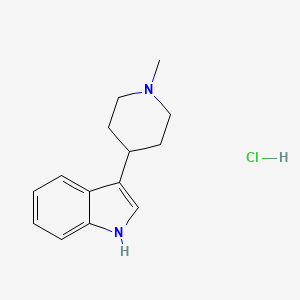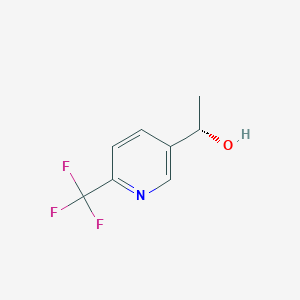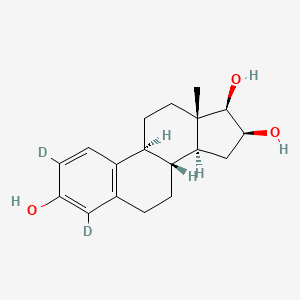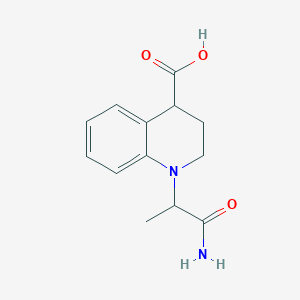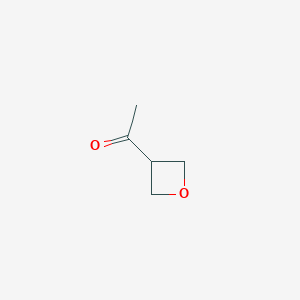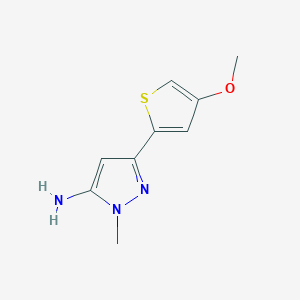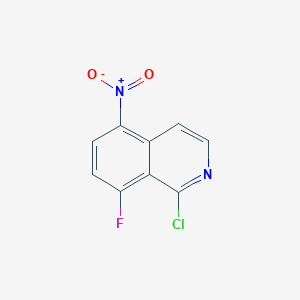![molecular formula C9H12ClN5O B1431923 {[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1177311-29-3](/img/structure/B1431923.png)
{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
説明
The compound is a derivative of amines, specifically a tetrazole derivative. Tetrazoles are a class of synthetic organic compounds that are heterocyclic with four nitrogen atoms and one carbon atom . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (–O–CH3) substituent .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, amines can generally be synthesized through methods such as the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
Amines are known to act as weak bases, reacting with acids to form salts . They can also undergo a variety of other reactions, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Amines generally show up at 0.5-5.0 ppm in 1H NMR spectra, and carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .作用機序
{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which play a crucial role in the pathogenesis of various diseases. This compound also modulates the expression of various genes involved in the regulation of cell proliferation and apoptosis, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor, which plays a crucial role in neuronal survival and plasticity.
実験室実験の利点と制限
{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride has several advantages as a research tool. It is relatively easy to synthesize, and its mechanism of action has been extensively studied. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in experiments. However, there are also some limitations to using this compound in lab experiments. One limitation is that its pharmacokinetics and pharmacodynamics have not been fully characterized, which may affect its efficacy in vivo. Additionally, this compound has poor solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on {[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride. One area of interest is the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the exploration of this compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully characterize the mechanism of action of this compound and its effects on various signaling pathways in the body.
Conclusion
In conclusion, this compound is a tetrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been explored in detail. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, and it may have potential use in the treatment of neurodegenerative diseases and cancer. While there are some limitations to using this compound in lab experiments, it remains a promising research tool with several future directions for exploration.
科学的研究の応用
{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
[1-(4-methoxyphenyl)tetrazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O.ClH/c1-15-8-4-2-7(3-5-8)14-9(6-10)11-12-13-14;/h2-5H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZFDBMCJGALQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1431840.png)
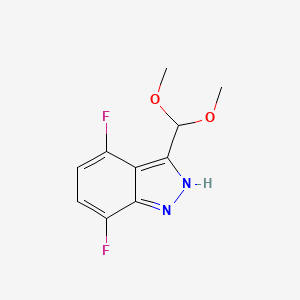
![Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate](/img/structure/B1431843.png)
